Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
Overview
Description
Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C15H17F2NO3 . It has a molecular weight of 297.3 .
Molecular Structure Analysis
The molecular structure of Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate can be represented by the SMILES stringO=C(C(F)(F)CN1CC2=CC=CC=C2)C(C1)C(OCC)=O
. The InChI code for this compound is 1S/C15H17F2NO3/c1-2-21-14(20)12-9-18(10-15(16,17)13(12)19)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
. Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate are not available, similar compounds have been used as building blocks for the syntheses of receptor agonists and antagonists .Physical And Chemical Properties Analysis
Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is a solid at room temperature . It has a molecular weight of 297.3 .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of 3-Azabicyclo Derivatives : Michael reactions using Ethyl 1-benzyl-4-oxopiperidine-3-carboxylates lead to the formation of 6- and 6,8-substituted 3-benzyl-9-oxo-3-azabicyclo nonane derivatives. This process involves studying stereochemical aspects and further transformations (Vafina et al., 2003).
- Nine-Step Synthesis Route : A complex nine-step synthesis route starting from Ethyl N-benzyl-3-oxopiperidine-4-carboxylate, involving hydrogenation and other steps, leads to a specific compound with a porous three-dimensional network structure (Wang et al., 2008).
- Development of 5,5-Difluoropiperidines : A strategy for the synthesis of functionalized 5,5-difluoropiperidines, useful as building blocks in medicinal chemistry, is developed from Ethyl bromodifluoroacetate. This process yields trans-substituted difluorinated piperidinone carboxylates (Moens et al., 2012).
Crystallography and Structural Analysis
- X-Ray Powder Diffraction Data : The compound is an important intermediate in synthesizing anticoagulants like apixaban. Its X-ray powder diffraction data is critical for ensuring purity and understanding its crystal structure (Wang et al., 2017).
Enzymatic and Biological Activity
- Aldose Reductase Inhibitor : Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (EBPC), a closely related compound, is a potent and specific inhibitor of aldose reductase, suggesting potential therapeutic applications (Mylari et al., 1991).
Synthesis of Biologically Active Compounds
- Asymmetric Synthesis for Drug Development : The compound has been utilized in asymmetric synthesis approaches for developing pharmaceuticals like CP-690550, a protein kinase inhibitor, suggesting its role in creating biologically active compounds (Hao et al., 2011).
Pharmaceutical Intermediates
- Intermediate for Antagonist Synthesis : The compound serves as a starting material for synthesizing J-113397, a competitive antagonist of the N/OFQ-NOP receptor system, highlighting its role in pharmaceutical manufacturing (Sulima et al., 2007).
Safety And Hazards
This compound should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3/c1-2-21-14(20)12-9-18(10-15(16,17)13(12)19)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVJRPGBYSFNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678331 | |
Record name | Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate | |
CAS RN |
1067915-34-7 | |
Record name | Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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